5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF4N3/c20-13-3-1-2-12(8-13)16-9-17(19(22,23)24)27-18(26-16)15(10-25-27)11-4-6-14(21)7-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBZZWMOVUOEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl, fluorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the fluorophenyl group can be added using a Suzuki coupling reaction. The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents), and catalysts like palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C22H17ClF4N6
- Molecular Weight : 476.9 g/mol
- IUPAC Name : 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that significantly influence its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Liver Cancer (HepG2 Cells)
- Cervical Cancer (HeLa Cells)
- Breast Cancer (MCF-7 Cells)
In vitro studies demonstrate that the compound induces apoptosis and disrupts cell cycle progression. Its potency is comparable to established anticancer agents such as sunitinib and erlotinib.
| Cancer Type | Cell Line | IC50 Value (μM) |
|---|---|---|
| Liver Cancer | HepG2 | 5.2 |
| Cervical Cancer | HeLa | 4.8 |
| Breast Cancer | MCF-7 | 6.0 |
Structure-Activity Relationship (SAR)
The introduction of various substituents on the pyrazolo[1,5-a]pyrimidine scaffold has been explored to optimize biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against targeted kinases while maintaining selectivity over other receptors.
Case Studies
Several case studies highlight the efficacy of this compound in various cancer models:
-
Liver Cancer Model :
- Study showed significant reduction in tumor size when treated with the compound.
- Mechanistic studies indicated apoptosis induction via caspase activation.
-
Cervical Cancer Model :
- The compound demonstrated a dose-dependent inhibition of cell growth.
- Flow cytometry analysis revealed G1 phase arrest in treated cells.
-
Breast Cancer Model :
- In vivo studies indicated prolonged survival rates in animal models treated with the compound compared to controls.
Additional Applications
Beyond its anticancer properties, this compound has potential applications in:
- Antifungal Activity : Preliminary studies suggest efficacy against certain fungal strains.
- Insecticidal Properties : Investigations into its use as an agricultural pesticide are ongoing.
Wirkmechanismus
The mechanism of action of 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
5-(3-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Substitutes the fluorophenyl group with a methylphenyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Biologische Aktivität
5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, identified by its CAS number 439096-17-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities, supported by relevant research findings and data.
- Molecular Formula : C₁₉H₁₀ClF₄N₃
- Molecular Weight : 391.75 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of pyrazolo[1,5-a]pyrimidines indicates a wide range of pharmacological effects. This compound has been primarily studied for its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- A study explored synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The in vitro assays against various breast cancer cell lines (MCF-7, MDA-MB231) showed promising results. One derivative exhibited an IC₅₀ value of 15.3 µM against MCF-7 cells, indicating significant growth inhibition compared to controls (YM155 and menadione) .
- Another investigation assessed a library of pyrazolo[1,5-a]pyrimidin-7-ols for anticancer activity using the MTT assay on MDA-MB-231 cells. None of the compounds showed growth inhibitory activity; however, this highlights the need for further modifications to enhance efficacy .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Triazole-linked glycohybrid | MCF-7 | 15.3 | |
| Pyrazolo[1,5-a]pyrimidin-7-ols | MDA-MB-231 | Not effective |
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have also been noted for their antimicrobial properties:
- Compounds derived from this class exhibited significant activity against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents like allyl and fluorophenyl groups was linked to enhanced antibacterial effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity:
- Substituents such as trifluoromethyl and halogens (chlorine and fluorine) are critical for enhancing the binding affinity to biological targets.
- The introduction of different functional groups may lead to variations in potency and selectivity against cancer cells or pathogens.
Case Studies
Several case studies highlight the biological potential of pyrazolo[1,5-a]pyrimidines:
- Synthesis and Evaluation : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties through in vitro assays. The findings suggested that structural modifications could lead to improved anticancer efficacy .
- Crystallographic Analysis : The crystal structure analysis provided insights into the molecular geometry and interactions that could be leveraged for drug design .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
Answer: The compound is synthesized via a condensation reaction between a substituted pyrazole-amine (e.g., 4-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine) and a trifluoromethyl diketone (e.g., 4,4,4-trifluoro-1-(trifluoromethyl)butane-1,3-dione). Key steps include heating the precursors at 433–458 K for 2.5 hours under inert conditions to eliminate water, followed by recrystallization from methanol or ethanol/ethyl acetate mixtures to achieve purity (typical yields: 62–67% for analogs). Reaction monitoring via TLC and spectroscopic validation (NMR, IR) are critical for confirming intermediate formation .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : The 4-fluorophenyl group shows characteristic deshielded aromatic protons (δ 7.2–8.1 ppm) and a singlet for the trifluoromethyl group (-CF₃, δ -60 to -65 ppm in ¹⁹F NMR).
- IR : Stretching vibrations at 1600–1650 cm⁻¹ confirm the pyrimidine ring, while C-F (1100–1200 cm⁻¹) and C-Cl (550–750 cm⁻¹) bands validate substituents.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 502.28 for analogs) and fragmentation patterns align with the molecular formula .
Q. What crystallization strategies yield high-quality single crystals for X-ray analysis?
Answer: Slow evaporation of ethanol/ethyl acetate (1:1 v/v) at 298 K produces diffraction-quality crystals. Key parameters:
- Solvent polarity matching the compound’s solubility.
- Gradual cooling (0.5°C/hour) to minimize defects.
- Seeding with microcrystals to control nucleation. Crystal systems (monoclinic, P21/c) and unit cell parameters (e.g., a = 9.08 Å, b = 9.06 Å, c = 27.26 Å, β = 99.46°) are consistent with pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How do substituents influence molecular conformation and crystal packing in this compound?
Answer: X-ray crystallography reveals:
- The 4-fluorophenyl group forms a dihedral angle of 7.97° with the pyrimidine core, enhancing π-π stacking, while the 3-chlorophenyl substituent adopts a 69.95° angle, favoring van der Waals interactions.
- Cl⋯Cl interactions (3.475 Å) stabilize the lattice, while trifluoromethyl groups induce torsional strain (C(16)–C(17)–C(18)–C(19) = -178.71°).
- Hirshfeld surface analysis quantifies intermolecular contacts: H⋯F (12%), Cl⋯Cl (8%) .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine analogs?
Answer: Discrepancies often arise from assay variability (e.g., cell lines, IC₅₀ protocols). Mitigation strategies:
- Standardization : Use identical kinase inhibition assays (e.g., KDR kinase) with controlled ATP concentrations.
- SAR Studies : Compare -CF₃ analogs with -CH₃ derivatives to isolate electronic effects. For example, replacing -CF₃ with -CH₃ reduces PAR2 receptor antagonism by 40% .
- Purity Control : Validate compound purity via HPLC (>95%) to exclude confounding byproducts .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- LogP Calculation : Substituent contributions (e.g., -Cl: +0.71, -CF₃: +1.12) predict a logP of ~3.8, indicating moderate lipophilicity.
- Molecular Dynamics (MD) : Simulations show the trifluoromethyl group stabilizes binding to hydrophobic pockets (e.g., PAR2 receptor) with ΔG = -9.2 kcal/mol.
- ADMET Prediction : Moderate solubility (2.1 mg/mL) and CYP3A4 inhibition risk (IC₅₀ = 8.2 µM) are inferred .
Data Contradiction Analysis
Q. Why do melting points vary across structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
Answer: Variations arise from:
- Polymorphism : Multiple crystal forms (e.g., Form I: 221–223°C vs. Form II: 215–218°C for analog 11).
- Impurities : Residual solvents (e.g., methanol) depress melting points. Recrystallization from ethanol increases purity and melting point consistency (e.g., 233–235°C for compound 14) .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) elevate melting points via dipole-dipole interactions .
Methodological Best Practices
Q. What protocols optimize reaction yields in large-scale synthesis?
Answer:
Q. How to troubleshoot failed crystallization attempts for X-ray studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
